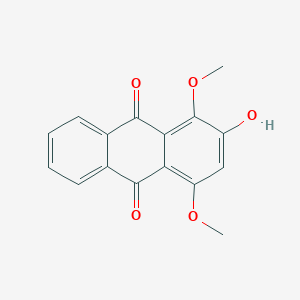![molecular formula C19H16ClFN4O3 B010282 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100490-28-6](/img/structure/B10282.png)
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of naphthyridine carboxylic acids. It has been extensively studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has a low toxicity profile and does not exhibit significant cytotoxicity against mammalian cells. However, it has been shown to induce oxidative stress in human hepatoma cells, leading to the activation of apoptosis pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments is its potent antibacterial and antifungal activity. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential area of research is the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound as a treatment for bacterial and fungal infections in vivo. Finally, the development of new derivatives and analogs of this compound could lead to the discovery of even more potent antibacterial and antifungal agents.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the reaction of 4-chloroaniline, ethyl acetoacetate, and 2-fluoro-6-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the final compound.
Applications De Recherche Scientifique
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential use as an antibacterial agent. It has been shown to exhibit potent activity against a range of gram-negative and gram-positive bacteria, including strains that are resistant to traditional antibiotics. Additionally, this compound has demonstrated antifungal activity against several species of fungi.
Propriétés
Numéro CAS |
100490-28-6 |
|---|---|
Nom du produit |
1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid |
Formule moléculaire |
C19H16ClFN4O3 |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16ClFN4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) |
Clé InChI |
BCIJFSBPQWIONY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)Cl)C(=O)O)F |
Synonymes |
1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







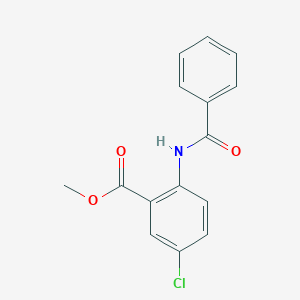
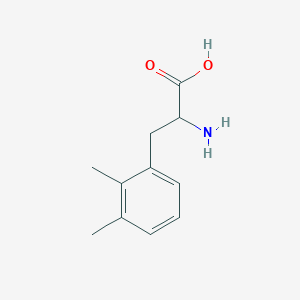
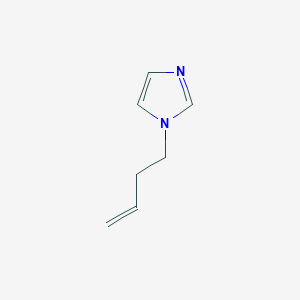


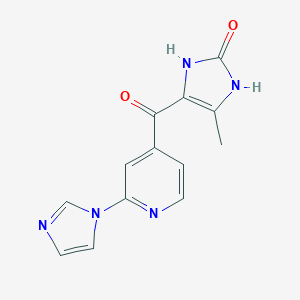
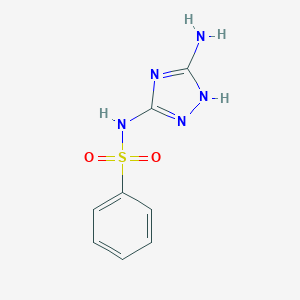
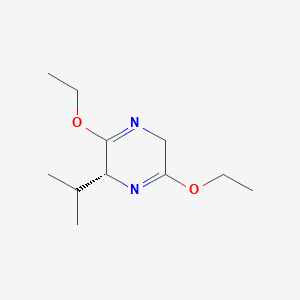
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
